molecular formula C5H8ClN3O2S B2757553 (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride CAS No. 2248188-32-9

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

Cat. No.: B2757553
CAS No.: 2248188-32-9
M. Wt: 209.65
InChI Key: PDDLTMLONIGHAV-WCCKRBBISA-N
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Description

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is a chiral, non-proteinogenic amino acid featuring a 1,2,5-thiadiazole heterocycle. With a molecular formula of C5H7N3O2S and a molecular weight of 173.20 g/mol for the free base , this compound is a valuable synthetic building block in medicinal chemistry and chemical biology research. The 1,2,5-thiadiazole moiety is a key structural feature known to impart significant physicochemical properties to molecules, making it a scaffold of interest for designing novel bioactive compounds . Researchers can utilize this amino acid in the synthesis of complex molecules, such as non-coding heterocyclic amino acids, which have been explored for applications including herbicide development . Its primary value lies in its role as a high-purity chemical intermediate for the discovery and development of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. The hydrochloride salt typically offers enhanced stability and solubility for handling in various experimental protocols. Several specialized suppliers, including Ningbo Roger Biotech Co., Ltd. and Onsyn-Chemical (Shanghai) Inc., offer this compound .

Properties

IUPAC Name

(2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDLTMLONIGHAV-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NSN=C1C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiadiazole derivatives typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

Industrial Production Methods: Industrial production of thiadiazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison: (2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is unique due to its specific substitution pattern and the presence of an amino group. This structural uniqueness can confer distinct biological and chemical properties compared to other thiadiazole derivatives .

Biological Activity

(2S)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This compound features a thiadiazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the current understanding of its biological activity based on various studies and findings.

  • Chemical Formula : C₅H₇N₃O₃S
  • Molecular Weight : 189.021 g/mol
  • Canonical SMILES : C(C1=NSNC1=O)C(C(=O)O)N

Biological Activity Overview

The biological activity of (2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid has been investigated in several contexts:

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:

  • Gram-positive Bacteria : Studies have shown that derivatives with thiadiazole rings can effectively inhibit strains like Staphylococcus aureus and Enterococcus faecium.
  • Gram-negative Bacteria : The compound also demonstrates activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 4.69 to 156.47 µM depending on the specific derivative tested .

2. Antifungal Activity

The antifungal properties of this compound are notable, especially against drug-resistant strains:

  • Compounds related to thiadiazole have shown efficacy against Candida auris and other pathogenic fungi, with MIC values indicating promising potential for therapeutic applications .

3. Anticancer Activity

The anticancer effects of (2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid have been explored in various cancer cell lines:

  • In vitro studies demonstrated that certain derivatives significantly reduced cell viability in colorectal adenocarcinoma (Caco-2) cells by approximately 39.8% compared to untreated controls .
  • The structure-dependent nature of these compounds suggests that modifications to the thiadiazole ring can enhance or diminish their anticancer activity .

Case Studies

Several studies have highlighted the biological activities associated with this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and E. coli with MIC values below 20 µM .
Study 2Showed promising antifungal activity against Candida auris, suggesting potential for treating resistant infections .
Study 3Investigated anticancer effects on A549 and Caco-2 cells, revealing selective cytotoxicity with a notable decrease in cell viability in Caco-2 cells .

The mechanisms underlying the biological activities of (2S)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid are still under investigation:

  • Antimicrobial Mechanism : It is hypothesized that the thiadiazole moiety interferes with bacterial cell wall synthesis or disrupts cellular processes critical for survival.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Methanol/water mixtures improve solubility of intermediates.
  • Catalysts : Palladium on carbon (Pd/C) enhances reduction efficiency in deprotection steps .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like aza-Michael additions .

Q. Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
CyclizationNH₃, EtOH, reflux75–80
Chiral resolutionL-specific protease, pH 7.488
Salt formationHCl (gas), MeOH, 0°C95

Advanced Question: How can regioselectivity be controlled during the synthesis of thiadiazole-containing amino acid derivatives?

Methodological Answer:
Regioselectivity in thiadiazole formation is influenced by:

  • Substrate design : Electron-withdrawing groups (e.g., cyano) at specific positions direct cyclization to the 1,2,5-thiadiazole isomer .
  • Reaction kinetics : Slow addition of sulfuring agents (e.g., SCl₂) favors thermodynamically stable regioisomers.
  • Catalytic additives : Lewis acids like ZnCl₂ modulate electronic effects to favor desired pathways .

Example : In , regioselective condensation using NaBH₃CN under controlled pH (4–5) ensured selective aza-Michael adduct formation.

Basic Question: What spectroscopic and chromatographic methods confirm the structure and enantiopurity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the thiadiazole ring (δ 160–165 ppm for C=S) and stereochemistry via coupling constants (e.g., J = 6–8 Hz for trans-CH₂ groups) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers; retention times compared to standards validate purity .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₉ClN₂O₂S requires m/z 222.987) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in activity (e.g., receptor binding vs. no observed effect) may arise from:

  • Solubility variability : Hydrochloride salts improve aqueous solubility, but aggregation in buffered solutions can mask activity. Pre-solubilization in DMSO (<1%) with sonication is recommended .
  • Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ion concentrations (Ca²⁺, Mg²⁺) alter receptor interactions. Standardize buffers across studies .
  • Metabolic instability : Use protease inhibitors (e.g., PMSF) in cell-based assays to prevent degradation .

Q. Table 2: Case Study – Addressing Contradictory IC₅₀ Values

StudyIC₅₀ (μM)ConditionsResolution Strategy
A10.2PBS, pH 7.4Adjusted to HEPES buffer, pH 7.0
B>100PBS, pH 7.4Added 0.1% BSA to prevent nonspecific binding

Advanced Question: What in silico strategies predict the compound’s interaction with neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to NMDA or GABA receptors. Thiadiazole’s sulfur atom shows strong interactions with Arg/Lys residues in receptor pockets .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR modeling : Train models on thiadiazole derivatives with known activity to predict Ki values. Key descriptors include logP (optimal 1.5–2.5) and polar surface area (<90 Ų) .

Basic Question: How is the hydrochloride salt’s stability assessed under long-term storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Acceptable thresholds: >95% purity .
  • Light sensitivity : UV-Vis spectroscopy (200–400 nm) detects photodegradation products; use amber vials for storage .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature; typical range: 180–200°C for hydrochloride salts .

Advanced Question: What strategies improve yield in large-scale synthesis while maintaining enantiopurity?

Methodological Answer:

  • Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • Enzymatic resolution : Immobilized penicillin acylase selectively deprotects L-enantiomers with >99% ee .
  • Crystallization optimization : Use anti-solvents (e.g., tert-butyl methyl ether) to precipitate the hydrochloride salt; seeding ensures uniform crystal growth .

Q. Table 3: Scale-Up Parameters

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Yield70%85%
ee98%99%
Purity97%99.5%

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